N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid
Description
N-[(4-Fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid is a synthetic compound featuring a morpholine ring substituted with a carbimidothioic acid group and a 4-fluorophenyl carbonyl moiety. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (carbonyl, thioamide) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-fluoro-N-(morpholine-4-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWQWPCILULKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723913 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid typically involves the reaction of 4-fluorobenzoyl chloride with morpholine, followed by the introduction of a carbimidothioic acid group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding. The carbimidothioic acid moiety can act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Modifications
N-Phenylmorpholine-4-carbothioamide ()
- Structure : Replaces the 4-fluorophenyl carbonyl group with a simple phenyl ring.
- The carbothioamide (C=S) group in the morpholine derivative may enhance metabolic stability compared to carboxamides (C=O).
Physicochemical Data :
Parameter N-Phenylmorpholine-4-carbothioamide Target Compound (Inferred) Molecular Formula C11H14N2OS C12H12FN2O2S Molecular Weight 222.30 g/mol ~267.30 g/mol logP (clogP) ~1.8 (estimated) ~2.1–2.5 (higher polarity due to fluorine)
4-Fluorophenyl-Substituted Amides ()
- Examples: F4 (N-(4-fluorophenyl)-amide furan-2-carboxylic acid): Demonstrated antiproliferative activity (LD50 = 12.5 µM in A431 cells) . N-(4-fluorophenyl)maleimide (19): IC50 = 5.18 µM against monoacylglycerol lipase (MGL) .
- Key Insights :
- Fluorine at the para position enhances electronegativity, improving binding to polar enzyme pockets without significant steric effects .
- Thiophene analogs (e.g., T3 in ) showed stronger correlations between lipophilicity (clogP) and activity than furan derivatives, suggesting heterocycle choice impacts bioavailability .
Halogen Substitution Effects ()
A study on halogenated maleimides revealed minimal differences in MGL inhibition between fluorine (IC50 = 5.18 µM), chlorine (7.24 µM), bromine (4.37 µM), and iodine (4.34 µM) substituents. This suggests:
- Electronic effects (e.g., fluorine’s electronegativity) may dominate over steric effects in certain targets.
- The para-fluorophenyl group in the target compound may optimize binding without compromising activity due to size.
Antiproliferative Activity ()
Enzyme Inhibition ()
- MGL Inhibition : Fluorophenyl maleimides (IC50 ~5 µM) performed comparably to bulkier halogens, indicating target tolerance for small substituents .
- Thioamide vs. Maleimide : The carbimidothioic acid group in the target compound may offer unique binding modes (e.g., sulfur-mediated interactions) compared to maleimide’s α,β-unsaturated carbonyl.
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